molecular formula C20H26ClNO2S2 B12379633 Tiagabine-d4 (hydrochloride)

Tiagabine-d4 (hydrochloride)

Cat. No.: B12379633
M. Wt: 416.0 g/mol
InChI Key: YUKARLAABCGMCN-NAQLQRQHSA-N
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Preparation Methods

The synthesis of Tiagabine-d4 (hydrochloride) involves several steps, starting from the preparation of the deuterated intermediate compounds. The general synthetic route includes the following steps :

    Preparation of Deuterated Intermediates: The initial step involves the synthesis of deuterated thiophene derivatives.

    Formation of the Core Structure: The deuterated intermediates are then subjected to a series of reactions, including alkylation and cyclization, to form the core structure of Tiagabine-d4.

    Hydrochloride Formation: The final step involves the conversion of the core structure into its hydrochloride salt form through a reaction with hydrochloric acid.

Industrial production methods for Tiagabine-d4 (hydrochloride) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Tiagabine-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: Tiagabine-d4 (hydrochloride) can undergo nucleophilic substitution reactions, particularly at the thiophene rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Properties

Molecular Formula

C20H26ClNO2S2

Molecular Weight

416.0 g/mol

IUPAC Name

1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,4,5,6-tetradeuteriopiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/i3D,5D,9D,13D;

InChI Key

YUKARLAABCGMCN-NAQLQRQHSA-N

Isomeric SMILES

[2H]C1C(C(C(N(C1[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)[2H])C(=O)O)[2H].Cl

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl

Origin of Product

United States

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